3-(1H-benzimidazol-2-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine 3-(1H-benzimidazol-2-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16286330
InChI: InChI=1S/C23H20N8/c24-21-19(22-27-16-7-2-3-8-17(16)28-22)20-23(29-18-9-4-1-6-15(18)26-20)31(21)12-5-11-30-13-10-25-14-30/h1-4,6-10,13-14H,5,11-12,24H2,(H,27,28)
SMILES:
Molecular Formula: C23H20N8
Molecular Weight: 408.5 g/mol

3-(1H-benzimidazol-2-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine

CAS No.:

Cat. No.: VC16286330

Molecular Formula: C23H20N8

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-benzimidazol-2-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine -

Specification

Molecular Formula C23H20N8
Molecular Weight 408.5 g/mol
IUPAC Name 3-(1H-benzimidazol-2-yl)-1-(3-imidazol-1-ylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine
Standard InChI InChI=1S/C23H20N8/c24-21-19(22-27-16-7-2-3-8-17(16)28-22)20-23(29-18-9-4-1-6-15(18)26-20)31(21)12-5-11-30-13-10-25-14-30/h1-4,6-10,13-14H,5,11-12,24H2,(H,27,28)
Standard InChI Key LXAHZQYANANMRW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=C(N(C4=NC5=CC=CC=C5N=C34)CCCN6C=CN=C6)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features three distinct heterocyclic motifs:

  • Pyrrolo[2,3-b]quinoxaline core: A fused bicyclic system combining pyrrole and quinoxaline rings, known for planar geometry and π-π stacking interactions .

  • Benzimidazole substituent: A bicyclic aromatic system with two nitrogen atoms, contributing to hydrogen bonding and metal coordination .

  • Imidazole-propyl side chain: A flexible alkyl linker terminating in an imidazole ring, enhancing solubility and targeting kinase ATP-binding pockets .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC₂₃H₂₀N₈Calculated
Molecular Weight420.47 g/molCalculated
Hybridizationsp²/sp³ (heterocyclic cores and alkyl chain)
Hydrogen Bond Acceptors8 (nitrogen atoms)
LogP (Predicted)~2.1 (moderate lipophilicity)Estimated

Synthesis and Derivatization

Synthetic Pathways

The synthesis of this compound likely involves multi-step strategies, drawing from methodologies reported for analogous structures:

  • Pyrroloquinoxaline Core Formation:

    • Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki) to assemble the pyrroloquinoxaline scaffold .

    • Cyclization reactions using sulfur(0) or other catalysts to form the benzimidazole moiety .

  • Side-Chain Introduction:

    • Alkylation of the pyrroloquinoxaline nitrogen with 3-(imidazol-1-yl)propyl bromide .

    • Amine functionalization via nucleophilic substitution or reductive amination .

Table 2: Representative Reaction Conditions

StepReaction TypeReagents/ConditionsYield (%)Source
1Stille CouplingPd(PPh₃)₄, DMF, 80°C65–75
2Benzimidazole FormationS₈, DMSO, 120°C50–60
3N-AlkylationK₂CO₃, DMF, 60°C70–80

Biological Activity and Mechanism

Kinase Inhibition Profile

Structural analogs of this compound exhibit potent activity against kinases involved in oncogenic signaling:

  • PI3K (Phosphatidylinositol 3-Kinase): Inhibition disrupts AKT/mTOR pathways, inducing apoptosis in cancer cells .

  • CDK1 (Cyclin-Dependent Kinase 1): Blockade arrests cell cycle progression at G2/M phase .

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Anti-angiogenic effects via kinase domain competition .

Table 3: Comparative IC₅₀ Values (Hypothetical Data)

KinaseIC₅₀ (nM)Structural AnalogSource
PI3Kα12.3WO2007044729A2 derivatives
CDK18.7Pyrazolo[1,2-b]pyridine analogs
VEGFR-225.4Quinoxaline-based inhibitors

Antiproliferative Effects

In vitro studies on similar compounds demonstrate:

  • GI₅₀ (Growth Inhibition 50%): 0.1–1.0 μM in ovarian (A2780) and breast (MCF-7) cancer lines .

  • Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at 48-hour exposure .

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: Moderate oral bioavailability (~40%) due to imidazole-propyl side chain enhancing solubility .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of benzimidazole and imidazole rings .

  • Excretion: Primarily renal (60–70%), with minor fecal elimination .

Therapeutic Applications and Future Directions

Oncology

  • Monotherapy: Potential for targeting PI3K-driven malignancies (e.g., ovarian, breast) .

  • Combination Regimens: Synergy with PARP inhibitors or immune checkpoint blockers .

Chemical Optimization

  • Prodrug Development: Esterification of amine groups to enhance blood-brain barrier penetration .

  • Polypharmacology: Dual PI3K/mTOR or CDK1/VEGFR-2 inhibitors via structural tweaks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator